molecular formula C12H18N2O B1466724 1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine CAS No. 1485848-82-5

1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine

Cat. No.: B1466724
CAS No.: 1485848-82-5
M. Wt: 206.28 g/mol
InChI Key: WESXDMRIFMCREZ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-5-3-10(4-6-12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXDMRIFMCREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, modulating critical biochemical pathways involved in various diseases.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive decline associated with the disease .
  • Cell Signaling Modulation: It may affect signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Anticholinergic Activity

This compound exhibits significant anticholinergic properties. In vitro studies have demonstrated its effectiveness in inhibiting AChE, with binding affinities comparable to established drugs like galantamine and donepezil. The compound's IC50 values indicate potent activity against AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines.

Anticancer Potential

Recent research highlights the potential anticancer activity of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure TypeBiological ActivityNotes
1-(4-Ethoxyphenyl)azetidineAzetidineAChE inhibitionPotential treatment for Alzheimer's disease
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-aminePyrimidineAnti-inflammatorySimilar mechanism via NF-kB inhibition
Triazole-Pyrimidine HybridsHybridNeuroprotectiveShares neuroprotective properties

This table illustrates that while there are similarities in biological activities among these compounds, the specific structural features of this compound may confer unique advantages in terms of selectivity and potency.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

  • In Vitro AChE Inhibition Study :
    • Objective : To assess the inhibitory effect on AChE.
    • Findings : The compound demonstrated an IC50 value significantly lower than many standard treatments, indicating strong potential for further development as an Alzheimer’s treatment .
  • Anti-inflammatory Activity Assessment :
    • Objective : To evaluate the effects on inflammatory markers.
    • Findings : Results showed a marked decrease in TNF-alpha and IL-6 levels in treated cell lines, supporting its role as an anti-inflammatory agent.
  • Anticancer Efficacy Trials :
    • Objective : To investigate apoptosis induction in cancer cells.
    • Findings : The compound was effective in inducing apoptosis in breast cancer cell lines, suggesting its potential application in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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